3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
4-(N,N-Dimethylamino)-2’-hydroxychalcone is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of the dimethylamino group and the hydroxyl group in this compound makes it unique and interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylamino)-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(N,N-dimethylamino)benzaldehyde and 2’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-(N,N-dimethylamino)-2’-hydroxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylamino)-2’-hydroxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chalcones depending on the reagent used.
Scientific Research Applications
4-(N,N-Dimethylamino)-2’-hydroxychalcone has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylamino)-2’-hydroxychalcone involves its interaction with various molecular targets. The compound can act as an electron donor due to the presence of the dimethylamino group, facilitating electron transfer reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(N,N-Dimethylamino)benzoic acid: Used in various chemical reactions and as a building block for more complex molecules.
4-(N,N-Dimethylamino)cinnamoyl-CoA: Studied for its role in metabolic pathways.
Uniqueness
4-(N,N-Dimethylamino)-2’-hydroxychalcone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and hydroxyl groups allows for diverse interactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2/c1-18(2)14-10-7-13(8-11-14)9-12-17(20)15-5-3-4-6-16(15)19/h3-12,19H,1-2H3 |
InChI Key |
NSBRMLGDDBWATL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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